molecular formula C19H25NO4 B5292126 (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine

(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine

Cat. No. B5292126
M. Wt: 331.4 g/mol
InChI Key: TWNILEJSESZZDB-UHFFFAOYSA-N
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Description

(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine, also known as 2C-H, is a chemical compound that belongs to the phenethylamine family. It is a psychoactive substance that has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine is not fully understood, but it is believed to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, and activation of this receptor has been linked to the antidepressant and anxiolytic effects of (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine.
Biochemical and Physiological Effects:
In addition to its effects on serotonin receptors, (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and the growth and survival of neurons. This may contribute to the antidepressant effects of (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine. Additionally, (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to increase levels of cortisol, a hormone involved in the body's stress response.

Advantages and Limitations for Lab Experiments

One advantage of using (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine in lab experiments is its well-established synthesis method and availability. Additionally, its effects on serotonin receptors and BDNF make it a promising candidate for further study in the treatment of depression and anxiety. One limitation of using (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine is its psychoactive effects, which may make it difficult to study in humans.

Future Directions

There are several potential future directions for the study of (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine. One area of interest is its potential use in combination with other antidepressant medications to enhance their effects. Additionally, further study is needed to fully understand the mechanism of action of (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine and its effects on various neurotransmitter systems. Finally, more research is needed to determine the safety and efficacy of (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine in humans.

Synthesis Methods

The synthesis of (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine involves the reaction of 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine. This synthesis method has been well-established in the literature and has been used by many researchers.

Scientific Research Applications

(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have anxiolytic and antidepressant effects in animal models and has been suggested as a potential alternative to traditional antidepressant medications. Additionally, (3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-21-16-7-5-14(11-18(16)23-3)9-10-20-13-15-6-8-17(22-2)19(12-15)24-4/h5-8,11-12,20H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNILEJSESZZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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